molecular formula C10H10ClN3O2 B13668895 2-Chloro-5,7-dimethoxyquinazolin-4-amine

2-Chloro-5,7-dimethoxyquinazolin-4-amine

Cat. No.: B13668895
M. Wt: 239.66 g/mol
InChI Key: ONAPCFMERQEUDN-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dimethoxyquinazolin-4-amine is a chemical compound with the molecular formula C10H10ClN3O2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by its quinazoline core structure, which is substituted with chlorine and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dimethoxyquinazolin-4-amine typically involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with ammonia or an amine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution of the chlorine atom at the 4-position with an amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like ammonia, primary or secondary amines, and thiols in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups depending on the reagents used .

Scientific Research Applications

2-Chloro-5,7-dimethoxyquinazolin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6,7-dimethoxyquinazolin-4-amine
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline
  • 2-Chloro-4,5-dimethoxyquinazoline

Uniqueness

2-Chloro-5,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

2-chloro-5,7-dimethoxyquinazolin-4-amine

InChI

InChI=1S/C10H10ClN3O2/c1-15-5-3-6-8(7(4-5)16-2)9(12)14-10(11)13-6/h3-4H,1-2H3,(H2,12,13,14)

InChI Key

ONAPCFMERQEUDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=NC(=N2)Cl)N

Origin of Product

United States

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